molecular formula C23H16Cl3N3O7 B11564164 2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11564164
M. Wt: 552.7 g/mol
InChI Key: SNXQTGAXTNRWAW-LUOAPIJWSA-N
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Description

2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy, trichlorophenoxy, and nitrobenzoate groups.

Preparation Methods

The synthesis of 2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the hydrazone: This involves the reaction of 2,4,6-trichlorophenoxyacetic acid with hydrazine to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then reacted with 2-methoxy-4-formylphenyl 4-nitrobenzoate under specific conditions to form the final product.

Chemical Reactions Analysis

2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or tool for studying specific biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its unique chemical structure.

    Industry: It could be used in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure suggests that it may interact with enzymes or receptors involved in various biochemical processes.

Comparison with Similar Compounds

Similar compounds to 2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate include:

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and potential applications

Properties

Molecular Formula

C23H16Cl3N3O7

Molecular Weight

552.7 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H16Cl3N3O7/c1-34-20-8-13(2-7-19(20)36-23(31)14-3-5-16(6-4-14)29(32)33)11-27-28-21(30)12-35-22-17(25)9-15(24)10-18(22)26/h2-11H,12H2,1H3,(H,28,30)/b27-11+

InChI Key

SNXQTGAXTNRWAW-LUOAPIJWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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